5-Bromo-2-chloro-4-iodobenzonitrile
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Overview
Description
5-Bromo-2-chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2BrClIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a nitrile group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzonitrile derivatives. For instance, the synthesis can begin with the nitration of a suitable aromatic precursor, followed by halogenation steps to introduce bromine, chlorine, and iodine atoms sequentially.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often utilize cost-effective and readily available starting materials, such as dimethyl terephthalate, and involve steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, it can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
5-Bromo-2-chloro-4-iodobenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-iodobenzonitrile involves its reactivity due to the presence of multiple halogen atoms. These atoms can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceutical applications where it may interact with biological targets to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Another halogenated aromatic compound with similar reactivity but different functional groups.
5-Bromo-2-iodobenzonitrile: A closely related compound with bromine and iodine atoms but lacking the chlorine atom.
Uniqueness
5-Bromo-2-chloro-4-iodobenzonitrile is unique due to the combination of bromine, chlorine, and iodine atoms on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
5-bromo-2-chloro-4-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClIN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWFQASJYGCEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClIN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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